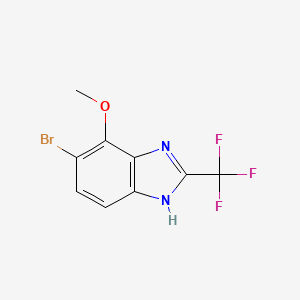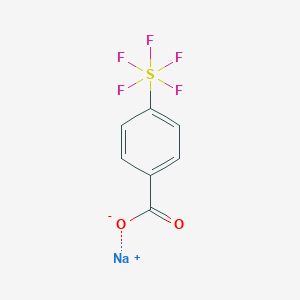
(S)-N-(1-Amino-5-((1-amino-2-chlorovinyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(1-Amino-5-((1-amino-2-chlorovinyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride is a synthetic organic compound. It is characterized by its complex structure, which includes an amino group, a chlorovinyl group, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-Amino-5-((1-amino-2-chlorovinyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride typically involves multiple steps:
Formation of the Amino Group:
Chlorovinyl Group Addition: The chlorovinyl group is usually introduced via a halogenation reaction.
Benzamide Formation: The benzamide moiety is formed through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can occur, especially at the chlorovinyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, it may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry
In industry, it might be used in the synthesis of pharmaceuticals or as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of (S)-N-(1-Amino-5-((1-amino-2-chlorovinyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved would depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-N-(1-Amino-5-((1-amino-2-chlorovinyl)amino)-1-oxopentan-2-yl)benzamide
- (S)-N-(1-Amino-5-((1-amino-2-bromovinyl)amino)-1-oxopentan-2-yl)benzamide
Uniqueness
The uniqueness of (S)-N-(1-Amino-5-((1-amino-2-chlorovinyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H20Cl2N4O2 |
|---|---|
Poids moléculaire |
347.2 g/mol |
Nom IUPAC |
N-[(2S)-1-amino-5-[[(E)-1-amino-2-chloroethenyl]amino]-1-oxopentan-2-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C14H19ClN4O2.ClH/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;/h1-3,5-6,9,11,18H,4,7-8,16H2,(H2,17,20)(H,19,21);1H/b12-9+;/t11-;/m0./s1 |
Clé InChI |
LJUDHPBWNFJRNA-QULHNDSRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCN/C(=C/Cl)/N)C(=O)N.Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(CCCNC(=CCl)N)C(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine](/img/structure/B12850870.png)



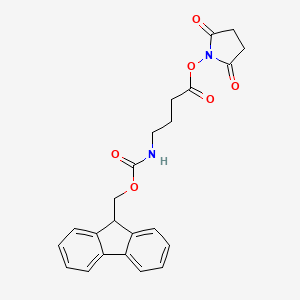
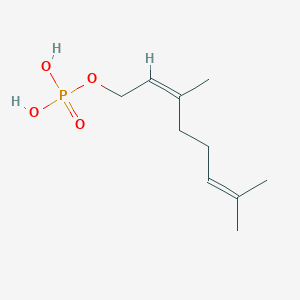
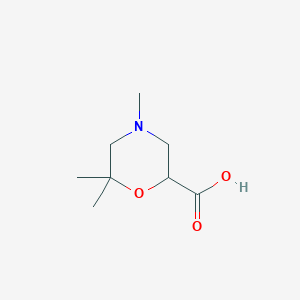
![6-Methoxythiazolo[5,4-b]pyridine](/img/structure/B12850925.png)
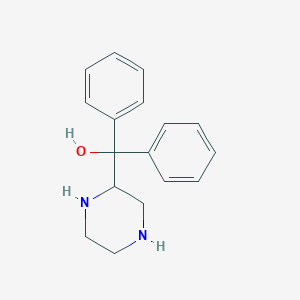
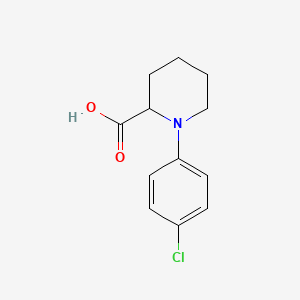
![2-[(4-Chloro-3-fluoroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B12850929.png)
